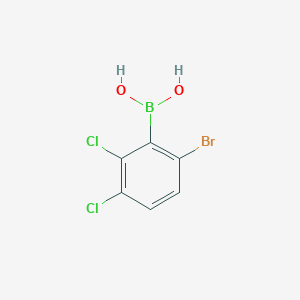

Acide 6-bromo-2,3-dichlorophénylboronique

Vue d'ensemble

Description

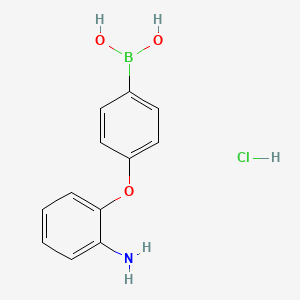

6-Bromo-2,3-dichlorophenylboronic acid is a synthetic organic compound that belongs to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH). It is used as a reagent in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .

Molecular Structure Analysis

The molecular weight of 6-Bromo-2,3-dichlorophenylboronic acid is 269.72 . Its IUPAC name is 6-bromo-2,3-dichlorophenylboronic acid . The InChI code is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2,3-dichlorophenylboronic acid are not detailed in the available literature, arylboronic acids are generally known to be involved in various organic reactions. For instance, they are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis

6-Bromo-2,3-dichlorophenylboronic acid has a boiling point of 394.9±52.0C at 760 mmHg . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8C .Applications De Recherche Scientifique

Couplage croisé de Suzuki-Miyaura

Acide 6-bromo-2,3-dichlorophénylboronique : est fréquemment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Ce procédé catalysé au palladium forme des liaisons carbone-carbone et est essentiel dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques. L'acide boronique agit comme un partenaire de couplage, offrant une voie polyvalente vers les composés biaryliques par sa réaction avec les halogénures d'aryle.

Applications en science des matériaux

En science des matériaux, ce composé sert de précurseur au développement de nouveaux matériaux. Son groupe acide boronique peut être utilisé pour créer des polymères contenant du bore, qui présentent un intérêt pour leurs propriétés optiques et électroniques uniques . Ces matériaux présentent des applications potentielles dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques.

Synthèse chimique

Le composé est un réactif précieux en synthèse chimique, offrant une voie pour synthétiser des molécules complexes. Sa structure aromatique halogénée est particulièrement utile pour créer des dérivés par des réactions de substitution électrophile, qui sont fondamentales pour construire une large gamme d'entités chimiques .

Recherche en sciences de la vie

En sciences de la vie, l'this compound peut être utilisé pour modifier des biomolécules ou construire des sondes pour des études biochimiques . Les acides boroniques peuvent former des liaisons covalentes réversibles avec les sucres et autres diols, ce qui est bénéfique pour étudier les processus biologiques médiés par les glucides.

Recherche analytique

Ce composé peut être utilisé dans la recherche analytique comme composé standard ou de référence. Sa structure et ses propriétés bien définies permettent son utilisation dans le développement de méthodes et l'étalonnage dans des techniques telles que la spectrométrie de masse ou la chromatographie .

Développement de thérapeutiques

La partie acide boronique est connue pour son activité inhibitrice contre diverses enzymes. Par conséquent, l'this compound pourrait être un point de départ pour la conception et la synthèse d'inhibiteurs enzymatiques, qui sont une classe de composés ayant un potentiel thérapeutique significatif .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2,3-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The 6-Bromo-2,3-dichlorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 6-Bromo-2,3-dichlorophenylboronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting a wide range of downstream biochemical processes .

Result of Action

The result of the action of 6-Bromo-2,3-dichlorophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 6-Bromo-2,3-dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of 6-Bromo-2,3-dichlorophenylboronic acid.

Propriétés

IUPAC Name |

(6-bromo-2,3-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOJHIIWLKTMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251889 | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451392-86-1 | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)